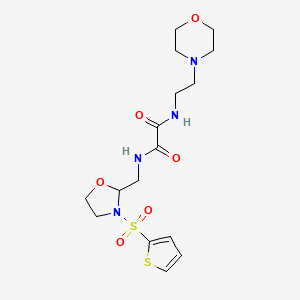

2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide is a chemical compound with the molecular formula C11H17ClN2O and a molecular weight of 228.72 . It is also known by other synonyms such as 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylacetamide .

Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 370.7±35.0 °C and it has a predicted density of 1.13±0.1 g/cm3 . The pKa is predicted to be -1.60±0.40 .Applications De Recherche Scientifique

Carbonium Ion Stability and Hydrocarbon Isomerization

Stable Carbonium Ions Research : Investigates the formation and stability of 1-methylcyclopentyl cations through reactions involving cyclohexane derivatives. This study provides insight into carbonium ion stability, a key concept in understanding the behavior of many organic compounds, including those similar to "2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide" (Olah et al., 1967).

Anticonvulsant Properties of Enaminones

Hydrogen Bonding in Anticonvulsant Enaminones : Discusses the crystal structures and hydrogen bonding in three anticonvulsant enaminones, highlighting the significance of molecular structure in pharmacological activity. Although this study focuses on specific anticonvulsants, it provides a framework for understanding how structural features can influence the biological activity of related compounds (Kubicki et al., 2000).

Applications in Organic Synthesis

Reactions Involving Isocyanates and Isothiocyanates : Explores the synthesis of substituted oxazolidines, thiazolidines, and other heterocycles through reactions involving omega-chloroalkyl isocyanates and isothiocyanates with active methylene compounds. This research demonstrates the utility of such reactions in creating a wide range of heterocyclic compounds, which are crucial in various areas of chemistry and pharmacology (Basheer & Rappoport, 2006).

Catalysis and Chemical Transformations

Selective Hydrogenation Catalyzed by Pd@Carbon Nitride : Reports on the use of Pd nanoparticles supported on mesoporous graphitic carbon nitride for the selective hydrogenation of phenol derivatives to cyclohexanone, an important chemical transformation in industrial chemistry. This study illustrates the potential of advanced catalytic materials in facilitating highly selective chemical reactions (Wang et al., 2011).

Orientations Futures

The future directions or potential applications of 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide are not specified in the available resources. It’s worth noting that this compound is available for research use , which suggests that it may have potential applications in scientific and biomedical research.

Propriétés

IUPAC Name |

2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN2O/c1-9-4-6-12(8-14,7-5-9)15(3)11(16)10(2)13/h9-10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYAQZNQZRMAOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C#N)N(C)C(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2767597.png)

![N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2767605.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2767606.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2767607.png)

![N-{3-[(2H-1,3-benzodioxol-5-yloxy)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2767608.png)

![3-(3-Methylthiophen-2-yl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2767609.png)

![[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2767611.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2767613.png)

![5-[(3-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2767614.png)